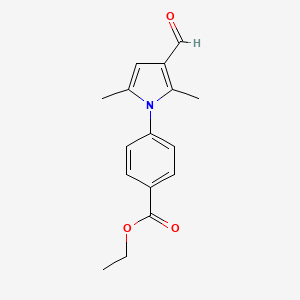

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Beschreibung

OSM-S-46 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source research and collaboration.

Eigenschaften

IUPAC Name |

ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHIPLWUOJQIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345088 | |

| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-37-4 | |

| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions:

Mechanism:

- The amine group of ethyl 4-aminobenzoate undergoes nucleophilic attack on the diketone.

- Cyclization forms the 2,5-dimethylpyrrole ring, with the benzoate ester at the 1-position.

Intermediate : Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 5159-70-6).

The introduction of the formyl group at the 3-position of the pyrrole is achieved via the Vilsmeier-Haack reaction, leveraging the electron-rich nature of the pyrrole ring.

Reaction Conditions:

Mechanistic Insights:

- Chloroiminium Ion Formation : DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion.

- Electrophilic Attack : The pyrrole’s 3-position (β to methyl groups) is formylated due to steric and electronic effects.

- Hydrolysis : The intermediate iminium salt is hydrolyzed to yield the aldehyde.

Key Regioselectivity : Methyl groups at 2- and 5-positions direct formylation to the less hindered 3-position.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromobenzoate esters and pre-formed 3-formylpyrrole boronic acids offers modularity but requires sensitive handling of the formyl group.

Direct Condensation with Formylpyrrole Derivatives

Condensation of ethyl 4-hydroxybenzoate with 3-formyl-2,5-dimethylpyrrole under Mitsunobu conditions provides an esterification pathway.

Optimization and Challenges

Yield Improvement Strategies

Common Side Reactions

- Over-Oxidation : Uncontrolled Vilsmeier conditions may degrade the formyl group to carboxylic acid.

- Ester Hydrolysis : Acidic or basic conditions during formylation may cleave the ethyl ester, necessitating pH control.

Comparative Data Table

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Paal-Knorr + Vilsmeier | DMF, POCl₃ | 60–80 | 50–65 | >90 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 100 | 40–55 | 85–90 |

| Mitsunobu Condensation | DIAD, PPh₃ | 25 | 60 | >95 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

OSM-S-46 wurde ausgiebig auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere im Bereich der Malariabehandlung. Die Verbindung zeigte vielversprechende Aktivität gegen Plasmodium falciparum, den Parasiten, der für die schwerste Form der Malaria verantwortlich ist. Die Forschung hat gezeigt, dass OSM-S-46 das Wachstum des Parasiten hemmt, indem es spezifische Enzyme angreift, die an der Proteinsynthese beteiligt sind.

Neben seinen antimalariellen Eigenschaften hat OSM-S-46 potenzielle Anwendungen in anderen Bereichen der Chemie und Biologie. So kann es beispielsweise als Werkzeugverbindung verwendet werden, um die Mechanismen der Enzyminhibition und Proteinsynthese zu untersuchen. Darüber hinaus macht die einzigartige chemische Struktur der Verbindung zu einem wertvollen Kandidaten für die Entwicklung neuer Medikamente, die auf andere Infektionskrankheiten abzielen.

Wirkmechanismus

Der Wirkmechanismus von OSM-S-46 beinhaltet die Inhibition der Plasmodium falciparum Asparaginyl-tRNA-Synthetase, einem Enzym, das für die Proteinsynthese im Parasiten entscheidend ist. Die Verbindung wirkt als Pro-Inhibitor und bildet einen kovalenten Addukt mit dem Enzym, wodurch dessen Aktivität blockiert wird. Dies führt zur Inhibition der Proteintranslation und Aktivierung der Aminosäure-Hungerantwort im Parasiten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

- Antitumor Activity : Compounds with similar pyrrole structures have demonstrated antitumor properties. Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate may exhibit similar effects by interacting with cellular pathways involved in tumor growth suppression.

- Antibacterial and Antifungal Properties : Pyrrole derivatives are known for their antibacterial and antifungal activities. This compound could be explored for its efficacy against various pathogens .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The unique functional groups present in this compound allow for further functionalization, making it suitable for synthesizing complex heterocyclic compounds .

- Material Science Applications : Its chemical properties may enable the development of novel materials with specific functionalities, such as conducting polymers or sensors.

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor potential of pyrrole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Synthesis of Novel Antibiotics

Research focused on synthesizing new antibiotics using this compound as a precursor. Derivatives were created by modifying the formyl group, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Lacks the formyl group | Different reactivity and biological activity |

| Methyl 3-(3-formyl-1H-pyrrol-1-yl)benzoate | Lacks methyl groups at the 2 and 5 positions | Affects steric and electronic properties |

| Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile | Contains a nitrile group instead of benzoate ester | Leads to different chemical properties |

| Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Salt form of a similar structure | Alters solubility and reactivity |

Wirkmechanismus

The mechanism of action of OSM-S-46 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase, an enzyme critical for protein synthesis in the parasite. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu OSM-S-46 gehören andere Aminothienopyrimidin-Derivate, wie OSM-S-106 und TCMDC-135294. Diese Verbindungen teilen ein ähnliches chemisches Gerüst und wurden auf ihre antimalariellen Eigenschaften untersucht .

Einzigartigkeit von OSM-S-46

OSM-S-46 ist einzigartig in seiner spezifischen Zielsetzung der Asparaginyl-tRNA-Synthetase, was es von anderen Aminothienopyrimidin-Derivaten unterscheidet, die möglicherweise andere Enzyme oder Pfade angreifen. Darüber hinaus machen die hohe Potenz und die geringe Toxizität der Verbindung zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antimalariamittel .

Biologische Aktivität

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound of increasing interest due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 271.31 g/mol. The compound features a pyrrole ring substituted with a formyl group at the 3-position and two methyl groups at the 2 and 5 positions, attached to a benzoate moiety. This unique combination of functional groups enhances its chemical reactivity and potential biological activity .

Biological Activities

Research indicates that compounds with similar structural motifs to this compound exhibit diverse biological activities, including:

- Antimicrobial Properties : Pyrrole derivatives have been reported to possess antibacterial and antifungal activities. For instance, certain pyrrole compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism may involve interaction with bacterial enzymes or disruption of cell membrane integrity.

- Antitumor Activity : Some studies suggest that pyrrole-based compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the formyl group may enhance these effects by facilitating interactions with cellular targets.

While specific mechanisms for this compound remain largely unexplored, related compounds indicate potential modes of action:

- Enzyme Interaction : Similar pyrrole derivatives have been shown to bind effectively within hydrophobic pockets of proteins, suggesting that this compound may modulate enzyme activity through such interactions .

- Covalent Bonding : The reactive formyl group could participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to altered biological functions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : This can be achieved by reacting 2,5-dimethylpyrrole with an appropriate aldehyde under acidic conditions.

- Esterification : The resulting aldehyde is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Antimicrobial Activity Evaluation

A study evaluated various pyrrole derivatives for their antimicrobial properties. Compounds similar to this compound were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, highlighting the potential for developing new antibacterial agents from this class of compounds .

Antitumor Efficacy

In another investigation, pyrrole derivatives were assessed for their antitumor activity in vitro. A subset of these compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may similarly exhibit promising antitumor properties through mechanisms involving apoptosis and cell cycle modulation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.